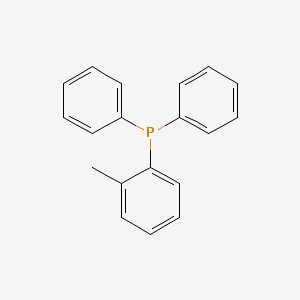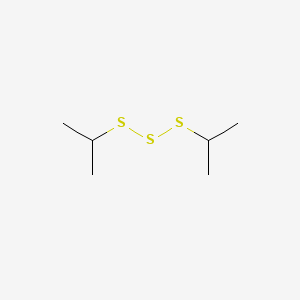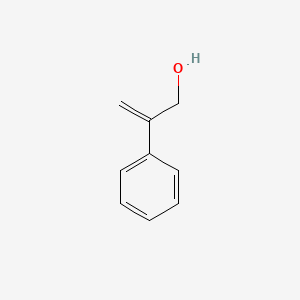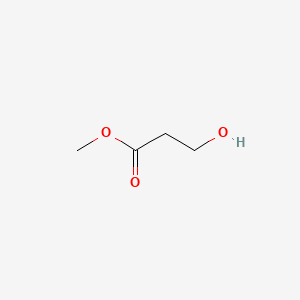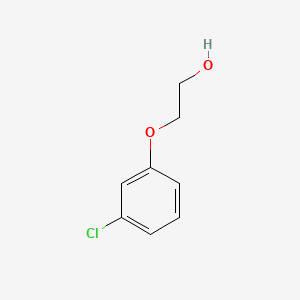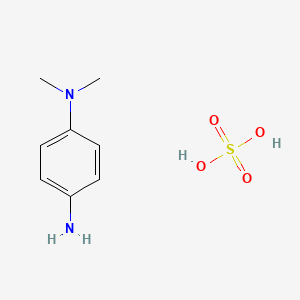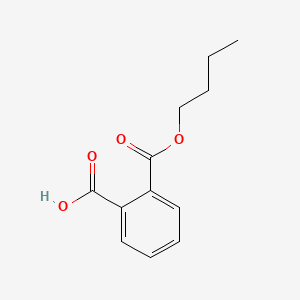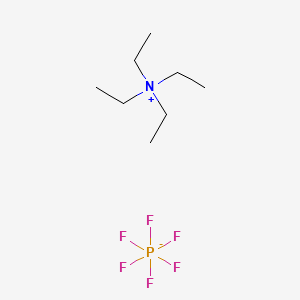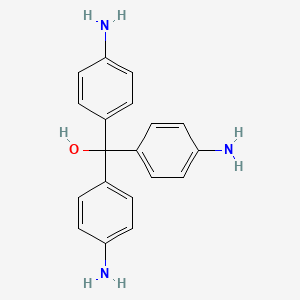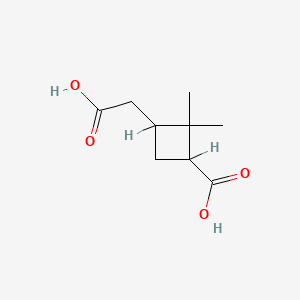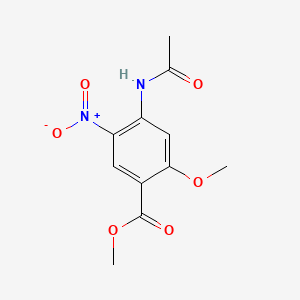
2-(4-Fluorophenyl)-3'-iodoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound would be described in terms of its molecular structure, including the types and arrangement of its atoms.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.Wissenschaftliche Forschungsanwendungen
1. Biological Baeyer–Villiger Oxidation of Acetophenones
A study on the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, including 2-(4-Fluorophenyl)-3'-iodoacetophenone, revealed that 19F nuclear magnetic resonance (NMR) is an effective method to evaluate the biological conversion of these compounds into phenyl acetates. These acetates serve as valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
2. Molecular Structure and Hyperpolarizability Analysis
Research on the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized using 4-fluoroacetophenone, showed that the compound has significant hyperpolarizability, indicating its potential in nonlinear optical (NLO) applications. The study provides insights into the molecular structure and electronic properties relevant to fluorinated acetophenones (Najiya et al., 2014).
3. Electrochemical Conversion to 1-(4-Halophenyl)ethanol
An electrochemical method demonstrated the conversion of 4-fluoroacetophenone to 1-(4-fluorophenyl)ethanol, highlighting an efficient approach for synthesizing halophenyl alcohols from acetophenones, which are valuable in various chemical synthesis processes (Ikeda, 1990).
4. Synthesis and Structural Characterization
A novel aromatic ketone containing fluoride, synthesized from 4-fluorophenol and 2,4-difluoroacetophenone, was studied for its structure, confirmed through IR, 1H NMR, and X-ray diffractions. This research contributes to the understanding of fluorinated aromatic ketones' structural properties (Zhai Zhi-we, 2013).
5. Synthesis of 4-Fluorocatechol
The synthesis of 4-fluorocatechol, an important intermediate in pharmaceuticals, from 4-fluoroacetophenone was successfully carried out, demonstrating the utility of this acetophenone derivative in the creation of pharmacologically active compounds (Ling Yong, 2006).
Safety And Hazards
The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSLRBSSZMLUEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642351 |
Source


|
| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-3'-iodoacetophenone | |
CAS RN |
898784-85-5 |
Source


|
| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

